molecular formula C19H19N3O4S B15043323 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide

Cat. No.: B15043323
M. Wt: 385.4 g/mol
InChI Key: RQJXQLOUBKWWSG-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a sulfamoyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the oxazole derivative with a sulfonamide precursor.

    Coupling with Benzamide: The final step involves the coupling of the sulfamoyl-substituted oxazole with 4-methylbenzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in folate synthesis, leading to antimicrobial effects. The oxazole ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfisoxazole: A sulfonamide antibiotic with a similar structure but different substituents.

    Sulfamethoxazole: Another sulfonamide antibiotic with a different oxazole ring substitution.

Uniqueness

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other sulfonamides. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C19H19N3O4S/c1-12-4-6-15(7-5-12)18(23)20-16-8-10-17(11-9-16)27(24,25)22-19-13(2)14(3)21-26-19/h4-11,22H,1-3H3,(H,20,23)

InChI Key

RQJXQLOUBKWWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

Origin of Product

United States

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